molecular formula C6H2I2O2 B1620309 2,6-Diiodo-p-benzoquinone CAS No. 20389-01-9

2,6-Diiodo-p-benzoquinone

Cat. No.: B1620309
CAS No.: 20389-01-9
M. Wt: 359.89 g/mol
InChI Key: KANJSWOVFIVFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diiodo-p-benzoquinone is an organic compound with the molecular formula C6H2I2O2. It is a derivative of p-benzoquinone, where two hydrogen atoms are replaced by iodine atoms at the 2 and 6 positions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and applications.

Preparation Methods

2,6-Diiodo-p-benzoquinone can be synthesized through the reaction of p-benzoquinone with iodine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically involves dissolving p-benzoquinone in an organic solvent like ether or acetone, followed by the addition of iodine and the base. The reaction mixture is then stirred at room temperature until the formation of this compound is complete .

Chemical Reactions Analysis

2,6-Diiodo-p-benzoquinone undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent and can oxidize a variety of organic compounds.

    Reduction: It can be reduced to 2,6-diiodohydroquinone under appropriate conditions.

    Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Diiodo-p-benzoquinone has several applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: It is studied for its potential interactions with biological molecules, such as DNA.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

    Industry: It is used in the production of certain dyes and pigments.

Mechanism of Action

The mechanism by which 2,6-Diiodo-p-benzoquinone exerts its effects involves its strong oxidizing properties. It can accept electrons from other molecules, leading to their oxidation. This property makes it useful in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

2,6-Diiodo-p-benzoquinone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its strong oxidizing ability and the specific types of reactions it can undergo.

Properties

IUPAC Name

2,6-diiodocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJSWOVFIVFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066603
Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20389-01-9
Record name 2,6-Diiodoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20389-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diiodo-p-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diiodo-p-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIIODO-P-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY699T7K5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diiodo-p-benzoquinone
Reactant of Route 2
2,6-Diiodo-p-benzoquinone
Reactant of Route 3
2,6-Diiodo-p-benzoquinone
Reactant of Route 4
2,6-Diiodo-p-benzoquinone
Reactant of Route 5
Reactant of Route 5
2,6-Diiodo-p-benzoquinone
Reactant of Route 6
Reactant of Route 6
2,6-Diiodo-p-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.